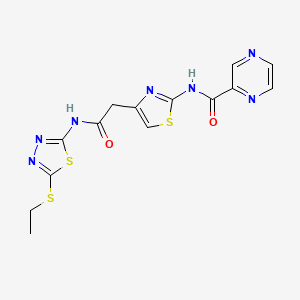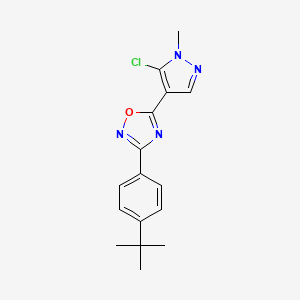
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide is a chemical compound with the molecular formula C18H21ClN2O3S2 and a molecular weight of 412.951. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. Synthesis methods can vary widely depending on the desired yield, purity, and scale of production. It’s recommended to consult a specialized chemical database or a chemist for detailed synthesis procedures.Molecular Structure Analysis
The molecular structure of a compound can provide insights into its properties and reactivity. However, I couldn’t find specific information on the molecular structure of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide. For a detailed analysis, it would be necessary to perform computational chemistry studies or X-ray crystallography.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. The reactivity of a compound is determined by its molecular structure. Without specific information, it’s difficult to predict the exact reactions it might undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on the physical and chemical properties of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Synthesis of Biologically Active Derivatives : A study by Khalid et al. (2013) focused on the synthesis of biologically active O-substituted derivatives of a similar sulfonamide, demonstrating potential activity against enzymes like lipoxygenase (LOX) and cholinesterases (AChE and BChE), suggesting applications in designing inhibitors for these enzymes (Khalid et al., 2013).
Cannabinoid Receptor Antagonists : Shim et al. (2002) explored the molecular interactions of a piperidine derivative with the CB1 cannabinoid receptor, providing a foundation for the development of antagonists for therapeutic use (Shim et al., 2002).
Allosteric Modulators for CB1 Receptor : Khurana et al. (2014) identified key structural requirements for indole-2-carboxamides as allosteric modulators of the CB1 receptor, indicating the role of piperidine derivatives in enhancing receptor binding affinity (Khurana et al., 2014).
Organic Synthesis and Antibacterial Activity
New Heterocyclic Derivatives for Alzheimer’s Disease : Rehman et al. (2018) synthesized N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole as potential drug candidates for Alzheimer's disease, showcasing the utility of such compounds in addressing neurodegenerative diseases (Rehman et al., 2018).
Antibacterial Agents : Ajani et al. (2013) investigated the synthesis and antibacterial activity of N,N-diethyl amide bearing sulfonamides, highlighting their potent antibacterial properties against organisms like Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).
Safety And Hazards
As per the information available, this compound is not intended for human or veterinary use1. It’s crucial to handle all chemicals with appropriate safety measures, even if specific hazard information isn’t available.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of research or applications for this compound. The potential uses of a compound often depend on its properties and mechanism of action. Further research could uncover new applications or improve our understanding of this compound.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it’s recommended to consult specialized chemical databases or scientific literature.
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,5-dimethylphenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c1-12-6-7-13(2)14(11-12)20-18(22)15-5-3-4-10-21(15)26(23,24)17-9-8-16(19)25-17/h6-9,11,15H,3-5,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOISCTUOSJBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2513663.png)

![N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide](/img/structure/B2513666.png)



![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)

![6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513674.png)

![N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2513677.png)
![1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513678.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2513680.png)
![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)